molecular formula C11H18O3 B13207906 Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13207906
M. Wt: 198.26 g/mol
InChI Key: XBXJBCNAXQWBFX-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework. The presence of an ester functional group adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone with sulfur ylides. The reaction is carried out in the presence of a base such as potassium tert-butylate and a solvent like dimethyl sulfoxide (DMSO) under inert atmosphere conditions . The reaction proceeds through a Corey-Chaykovsky reaction mechanism, leading to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization and chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Similar spirocyclic structure but with different functional groups.

    1-Oxaspiro[2.4]heptane-2-carboxylic acid: Lacks the ester group, leading to different reactivity.

    7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane: Contains a chlorophenyl group, altering its chemical properties.

Uniqueness

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate stands out due to its specific ester functional group and spirocyclic structure, which confer unique reactivity and stability. These properties make it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate, also known by its CAS number 1522798-62-4, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1522798-62-4

Pharmacological Activities

This compound has been investigated for various biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Research indicates that compounds with spirocyclic structures often exhibit anti-inflammatory properties. For instance, similar compounds have shown significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

2. Anticancer Potential

Studies have highlighted the cytotoxic effects of spirocyclic compounds against various cancer cell lines. This compound may exhibit similar properties by inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

4. Neuroprotective Effects

There is emerging evidence that spirocyclic compounds can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This activity could be beneficial in the context of neurodegenerative diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It might interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the spirocyclic class:

StudyFocusFindings
Roy et al., 2021Anticancer ActivityIdentified strong cytotoxicity against RAW 264.7 cells with IC50_{50} values <0.05 μM for related compounds .
Huth et al., 2020NeuroprotectionDemonstrated protective effects against oxidative stress in PC12 cells, suggesting potential for Alzheimer's treatment .
Sasaki et al., 2019Anti-inflammatoryReported significant inhibition of caspase pathways in inflammatory models .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-13-9(12)8-11(14-8)7-5-6-10(11,2)3/h8H,4-7H2,1-3H3

InChI Key

XBXJBCNAXQWBFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC2(C)C

Origin of Product

United States

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